(2,3'-Bi-1H-pyrrole)-4-acetic acid, 2,3,4',5'-tetrahydro-5'-((2S,3S)-2-hydroxy-4-phenyl-3-(((((3S)-tetrahydro-3-furanyl)oxy)carbonyl)amino)butyl)-2-(2-methylpropyl)-3,4'-dioxo-alphalpha,5'-bis(phenylmethyl)-, methyl ester, (aR,2S,5'S)- (2,3'-Bi-1H-pyrrole)-4-acetic acid, 2,3,4',5'-tetrahydro-5'-((2S,3S)-2-hydroxy-4-phenyl-3-(((((3S)-tetrahydro-3-furanyl)oxy)carbonyl)amino)butyl)-2-(2-methylpropyl)-3,4'-dioxo-alphalpha,5'-bis(phenylmethyl)-, methyl ester, (aR,2S,5'S)-
Brand Name: Vulcanchem
CAS No.: 173091-94-6
VCID: VC20928508
InChI: InChI=1S/C44H51N3O8/c1-29(2)23-44(39(49)35(26-46-44)34(41(51)53-3)21-30-13-7-4-8-14-30)36-27-45-43(40(36)50,24-32-17-11-6-12-18-32)25-38(48)37(22-31-15-9-5-10-16-31)47-42(52)55-33-19-20-54-28-33/h4-18,26-27,29,33-34,37-38,45-46,48H,19-25,28H2,1-3H3,(H,47,52)/t33-,34+,37-,38-,43-,44-/m0/s1
SMILES: CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)OC)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC6CCOC6)O
Molecular Formula: C44H51N3O8
Molecular Weight: 749.9 g/mol

(2,3'-Bi-1H-pyrrole)-4-acetic acid, 2,3,4',5'-tetrahydro-5'-((2S,3S)-2-hydroxy-4-phenyl-3-(((((3S)-tetrahydro-3-furanyl)oxy)carbonyl)amino)butyl)-2-(2-methylpropyl)-3,4'-dioxo-alphalpha,5'-bis(phenylmethyl)-, methyl ester, (aR,2S,5'S)-

CAS No.: 173091-94-6

Cat. No.: VC20928508

Molecular Formula: C44H51N3O8

Molecular Weight: 749.9 g/mol

* For research use only. Not for human or veterinary use.

(2,3'-Bi-1H-pyrrole)-4-acetic acid, 2,3,4',5'-tetrahydro-5'-((2S,3S)-2-hydroxy-4-phenyl-3-(((((3S)-tetrahydro-3-furanyl)oxy)carbonyl)amino)butyl)-2-(2-methylpropyl)-3,4'-dioxo-alphalpha,5'-bis(phenylmethyl)-, methyl ester, (aR,2S,5'S)- - 173091-94-6

Specification

CAS No. 173091-94-6
Molecular Formula C44H51N3O8
Molecular Weight 749.9 g/mol
IUPAC Name methyl (2R)-2-[(5S)-5-[(5S)-5-benzyl-5-[(2S,3S)-2-hydroxy-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutyl]-4-oxo-1H-pyrrol-3-yl]-5-(2-methylpropyl)-4-oxo-1H-pyrrol-3-yl]-3-phenylpropanoate
Standard InChI InChI=1S/C44H51N3O8/c1-29(2)23-44(39(49)35(26-46-44)34(41(51)53-3)21-30-13-7-4-8-14-30)36-27-45-43(40(36)50,24-32-17-11-6-12-18-32)25-38(48)37(22-31-15-9-5-10-16-31)47-42(52)55-33-19-20-54-28-33/h4-18,26-27,29,33-34,37-38,45-46,48H,19-25,28H2,1-3H3,(H,47,52)/t33-,34+,37-,38-,43-,44-/m0/s1
Standard InChI Key DDCHQWDCCSZNBL-ZWZNEORPSA-N
Isomeric SMILES CC(C)C[C@@]1(C(=O)C(=CN1)[C@@H](CC2=CC=CC=C2)C(=O)OC)C3=CN[C@@](C3=O)(CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)O[C@H]6CCOC6)O
SMILES CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)OC)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC6CCOC6)O
Canonical SMILES CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)OC)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC6CCOC6)O

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